1,4-Divinylbenzene

Copolymerization kinetics Reactivity ratios Styrene-DVB copolymers

Pure 1,4-Divinylbenzene (p-DVB) offers distinct polymerization kinetics versus mixed isomers, enabling precise control over cross-link topology and network homogeneity. Essential for high-performance ion-exchange resins, HPLC stationary phases, and advanced membranes where reproducibility is critical. Choose pure p-DVB for predictable network architecture and material performance.

Molecular Formula C10H10
Molecular Weight 130.19 g/mol
CAS No. 105-06-6
Cat. No. B089562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Divinylbenzene
CAS105-06-6
Synonyms1,4-diethenylbenzene
Molecular FormulaC10H10
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(C=C1)C=C
InChIInChI=1S/C10H10/c1-3-9-5-7-10(4-2)8-6-9/h3-8H,1-2H2
InChIKeyWEERVPDNCOGWJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Divinylbenzene (CAS 105-06-6): Technical Grade and Isomeric Purity Specifications for Advanced Polymer Synthesis


1,4-Divinylbenzene (p-divinylbenzene; 1,4-DVB; CAS 105-06-6) is a para-substituted aromatic diolefin with molecular formula C₁₀H₁₀ and molecular weight 130.19 g/mol, existing as a white to light yellow crystalline solid at ambient temperature with a melting point substantially higher than its liquid meta and ortho isomers [1]. As a symmetrical cross-linking monomer bearing two vinyl groups in the para position, 1,4-DVB serves as a critical building block for constructing well-defined polymer networks, functional resins, and advanced materials where precise control over cross-link topology, network homogeneity, and material properties is required .

Why Commercial Divinylbenzene Mixtures Cannot Substitute for Pure 1,4-Divinylbenzene in Precision Polymer Applications


Commercial divinylbenzene is typically supplied as a technical mixture containing approximately 55–80% meta-divinylbenzene, 15–40% para-divinylbenzene, and variable amounts of ortho-divinylbenzene and ethylvinylbenzene, with some high-purity grades still containing ~10 wt% meta isomer . The para isomer exhibits fundamentally different polymerization kinetics, monomer reactivity ratios in copolymerization, swelling behavior in cross-linked networks, and susceptibility to cyclization side reactions compared to the meta isomer [1][2]. Consequently, substituting a mixed-isomer DVB for pure 1,4-DVB in applications requiring predictable network architecture, controlled gelation behavior, or specific thermomechanical and transport properties will yield irreproducible results and compromised material performance. The following evidence quantifies these critical differentiations.

Quantitative Differentiation of 1,4-Divinylbenzene from meta-Divinylbenzene: A Comparative Evidence Guide for Scientific Procurement


Monomer Reactivity Ratios in Styrene Copolymerization: Faster Incorporation of p-DVB vs. m-DVB

In high-conversion copolymerization with styrene, the monomer reactivity ratio r₂ (for divinylbenzene) is 1.00 for both para- and meta-DVB, but the styrene reactivity ratio r₁ differs substantially: r₁ = 0.20 with p-DVB versus r₁ = 1.11 with m-DVB [1]. This quantitative difference indicates that the para isomer is incorporated into the growing polymer chain significantly more rapidly than the meta isomer under identical conditions, leading to distinct network evolution and cross-link distribution.

Copolymerization kinetics Reactivity ratios Styrene-DVB copolymers

Overall Polymerization Rate: m-DVB Polymerizes More Rapidly Than p-DVB

Dilatometric measurements of pure meta- and pure para-divinylbenzene confirm that the meta isomer polymerizes more rapidly than the para isomer [1]. This kinetic difference manifests in initiator square root rate dependencies, gel times, and conversions at the gel point, all of which are quantitatively distinct between the two isomers.

Polymerization kinetics Gelation Cross-linking

Living Anionic Polymerization Enables Soluble Poly(1,4-DVB) with Controlled Architecture

Under optimized anionic polymerization conditions (−78°C for 1 min or −95°C for 30 min with potassium alkoxide/phenoxide additives), 1,4-DVB undergoes selective and exclusive polymerization of one vinyl group in a living manner, yielding soluble polymers with predictable molecular weights up to 60,500 g/mol and narrow dispersity (Mw/Mn < 1.05) while dimerized chain formation remains <5% [1]. This controlled behavior contrasts sharply with uncontrolled cross-linking observed under standard radical conditions.

Living polymerization Anionic polymerization Soluble polymers

Pendant Vinyl Reactivity in Free-Radical Cross-Linking: 100-1000× Lower Than Monomeric Vinyl

During free-radical cross-linking polymerization of 1,4-DVB in toluene (<5 w/v%), 30–60% of pendant vinyls participate in cyclization reactions, and the average pendant reactivity for intermolecular links is 2–3 orders of magnitude lower than monomeric vinyl reactivity [1]. This reduced pendant reactivity fundamentally limits network perfection and must be factored into cross-linker selection.

Cross-linking kinetics Cyclization Network formation

Swelling and Sulfonation Rates in Styrene Copolymers: p-DVB vs. m-DVB vs. Commercial DVB

In styrene copolymers cross-linked with 16 mol% divinylbenzene and prepared in the presence of toluene (FM = 0.50), the order of decreasing sulfonation rates at 60–80°C is: commercial DVB/styrene > p-DVB/styrene > m-DVB/styrene [1]. At 32 mol% cross-linking, the order changes to: commercial DVB/styrene > m-DVB/styrene > p-DVB/styrene, demonstrating that p-DVB produces networks with distinct accessibility and reactivity compared to m-DVB and mixed-isomer commercial grades.

Swelling behavior Sulfonation kinetics Ion-exchange resins

Optimal Application Scenarios for 1,4-Divinylbenzene Based on Quantified Isomer-Specific Performance


Synthesis of Well-Defined Soluble Poly(1,4-divinylbenzene) Precursors via Living Anionic Polymerization

Leverage the living anionic polymerization behavior of 1,4-DVB (Mw up to 60,500 g/mol, Mw/Mn < 1.05, <5% dimerization) to prepare soluble, architecturally controlled poly(DVB) precursors. These materials serve as reactive scaffolds for subsequent functionalization or as building blocks for precision polymer networks, capabilities unattainable with conventional free-radical DVB cross-linking [1].

Design of Styrene-Divinylbenzene Copolymer Networks with Predictable Cross-Link Density

Utilize the distinct monomer reactivity ratios (r₁ = 0.20 for styrene/p-DVB vs. r₁ = 1.11 for styrene/m-DVB) and slower overall polymerization rate of p-DVB to engineer copolymer networks with precisely controlled cross-link distribution and gelation behavior, essential for high-performance ion-exchange resins, chromatographic stationary phases, and solid-phase synthesis supports [1][2].

Fabrication of DVB-Cross-Linked Polyurethane Membranes for Gas and Liquid Separations

Incorporate 1,4-DVB as a cross-linking agent in HTPB-based polyurethane membranes to enhance permeability and selectivity for gas separation (e.g., air separation) and pervaporation (e.g., water/ethanol mixtures). The degree of cross-linking, tunable via pure p-DVB content, directly governs membrane flexibility, phase segregation, and separation performance [1].

Preparation of Porous Polymer Microspheres as HPLC Stationary Phases with Controlled Hydrophilicity

Copolymerize 1,4-DVB with functional methacrylate monomers (e.g., BES-DM) to produce highly cross-linked porous microspheres. The resulting materials possess tailored pore volumes, specific surface areas, and polar surface chemistry suitable for reversed-phase HPLC separations, with the pure para isomer ensuring reproducible network homogeneity [1].

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